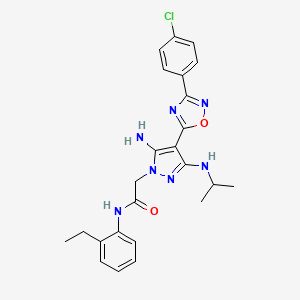

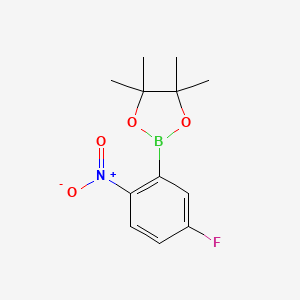

2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5FN2O2 . It is a white to pale cream to pale yellow crystalline powder .

Molecular Structure Analysis

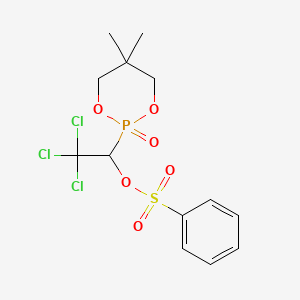

The molecular structure of “2-(5-Fluoro-2-nitrophenyl)acetonitrile” is represented by the SMILES notation [O-]N+C1=CC=C(F)C=C1CC#N .Physical And Chemical Properties Analysis

“2-(5-Fluoro-2-nitrophenyl)acetonitrile” has a melting point of 67.0-73.0°C and an assay (GC) of ≥98.5% . It also has a molecular weight of 180.14 .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

- Synthesis of Novel Stilbene Derivatives : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for applications in liquid crystal display (LCD) technology and potential therapeutic uses for neurodegenerative diseases (Das et al., 2015).

- Polymer Synthesis for Electronic Applications : Used in the precision synthesis of poly(3-hexylthiophene) for creating materials with applications in electronics, specifically in devices like organic field-effect transistors (OFETs) and solar cells (Yokozawa et al., 2011).

Chemical and Physical Analysis

- Molecular Structure and DFT Study : The molecular structures of compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Chemical Synthesis and Modification

- Synthesis of Modified Boronic Acid Derivatives : Ortho-modified derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized, showing potential as inhibitors for serine proteases (Spencer et al., 2002).

- Synthesis of Silicon-Based Drugs and Odorants : Demonstrates the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of biologically active silicon-based compounds (Büttner et al., 2007).

Biological Applications and Studies

- Lipogenic Inhibitors for Therapeutic Use : Novel derivatives have been synthesized and shown to inhibit lipogenesis in mammalian hepatocytes, suggesting potential for lipid-lowering drugs (Das et al., 2011).

Fluorescence and Detection Applications

- Boronate-Based Fluorescence Probes : Synthesized boronate esters, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used to develop fluorescence probes for detecting hydrogen peroxide, a crucial aspect in explosives detection (Lampard et al., 2018).

Enhanced Material Properties

- Creating Brightly Colored Polymers : Utilized in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, leading to deeply colored materials with potential applications in optoelectronics and display technologies (Welterlich et al., 2012).

Other Notable Research Findings

- Synthesis and Reaction Studies : Various studies have explored the synthesis and reaction mechanisms of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to a deeper understanding of its chemical behavior and potential applications in different fields (Fritschi et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPLXROABVMFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)

![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)

![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)